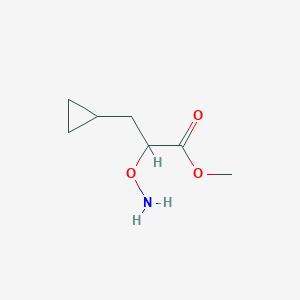
Methyl 2-(aminooxy)-3-cyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminooxy)-3-cyclopropylpropanoate is an organic compound that features a cyclopropyl group, an aminooxy group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminooxy)-3-cyclopropylpropanoate typically involves the reaction of cyclopropyl derivatives with aminooxy compounds. One common method includes the esterification of 2-(aminooxy)-3-cyclopropylpropanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminooxy)-3-cyclopropylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminooxy derivatives.
Scientific Research Applications
Methyl 2-(aminooxy)-3-cyclopropylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(aminooxy)-3-cyclopropylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form stable covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminooxy)acetate
- Methyl 2-(aminooxy)butanoate
- Methyl 2-(aminooxy)hexanoate
Uniqueness
Methyl 2-(aminooxy)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other aminooxy esters.
Biological Activity
Methyl 2-(aminooxy)-3-cyclopropylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C8H13N1O3
- Molecular Weight : 171.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features that allow for interaction with various biological targets. The aminooxy group is known to facilitate the inhibition of certain enzymes by forming covalent bonds with reactive sites. This mechanism is particularly relevant in the context of enzyme inhibition studies.
Enzyme Inhibition
Research has shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on 15-Prostaglandin Dehydrogenase (15-PGDH) , an enzyme that plays a crucial role in the degradation of prostaglandins, which are lipid compounds with diverse physiological functions.
- IC50 Values : The compound exhibited an IC50 value of approximately 6 μM against purified 15-PGDH, indicating significant potency in inhibiting this enzyme .
Case Studies
- Wound Healing Models : In vitro studies demonstrated that this compound enhances wound healing processes by modulating prostaglandin levels. In A549 cell lines, treatment with this compound led to increased PGE2 levels, which are associated with improved wound healing outcomes .
- Cancer Research : The compound has also been investigated for its potential role in cancer therapy. By inhibiting 15-PGDH, it may increase local concentrations of PGE2, which can promote tumor growth and metastasis in certain cancer types. This dual role necessitates careful consideration when evaluating its therapeutic applications .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have explored the structural modifications of this compound to enhance its biological activity and selectivity for target enzymes. These modifications aim to improve solubility and bioavailability while maintaining or enhancing inhibitory potency.
Structural Modifications
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-aminooxy-3-cyclopropylpropanoate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6(11-8)4-5-2-3-5/h5-6H,2-4,8H2,1H3 |
InChI Key |
IUHNGHQPTKZULU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CC1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















